6-Fluoroimidazo[1,5-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C7H6FN3 |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
6-fluoroimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C7H6FN3/c8-5-1-2-6-3-10-7(9)11(6)4-5/h1-4H,(H2,9,10) |
InChI Key |
LCEKJNPVDNWXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2N)F |
Origin of Product |
United States |
Chemical structure and properties of 6-Fluoroimidazo[1,5-a]pyridin-3-amine
An In-depth Technical Guide to 6-Fluoroimidazo[1,5-a]pyridin-3-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: Navigating the Landscape of a Niche Scaffold
The imidazo[1,5-a]pyridine core is a fascinating heterocyclic scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique electronic properties and steric profile make it a valuable building block for a diverse range of applications, from kinase inhibitors to fluorescent probes.[1] This guide focuses on a specific, less-documented derivative: 6-Fluoroimidazo[1,5-a]pyridin-3-amine .
While its structural isomer, 6-fluoroimidazo[1,2-a]pyridin-3-amine, is well-documented in scientific literature, 6-Fluoroimidazo[1,5-a]pyridin-3-amine remains a more elusive target.[2] Its commercial availability suggests its existence and synthesis are established, yet a comprehensive body of public research detailing its properties and applications is sparse.[3] This guide, therefore, adopts a dual approach: it will present the established knowledge of the core imidazo[1,5-a]pyridine scaffold and, through expert analysis and extrapolation from closely related analogues, provide a predictive yet scientifically grounded overview of the chemical structure, properties, synthesis, and potential applications of 6-Fluoroimidazo[1,5-a]pyridin-3-amine.
Chemical Structure and Isomeric Distinction
The foundational step in understanding any molecule is a precise characterization of its structure. 6-Fluoroimidazo[1,5-a]pyridin-3-amine is a bicyclic heteroaromatic compound. The core structure consists of an imidazole ring fused to a pyridine ring, with the nitrogen atom of the imidazole ring at the bridgehead.
A critical point of clarification is the distinction between the imidazo[1,5-a] and imidazo[1,2-a] pyridine isomers. The arrangement of the nitrogen atoms in the fused ring system fundamentally alters the electronic and steric properties of the molecule, influencing its reactivity and biological activity.[4]
-
Imidazo[1,5-a]pyridine : The imidazole ring is fused across the 1 and 5 positions of the pyridine ring.
-
Imidazo[1,2-a]pyridine : The imidazole ring is fused across the 1 and 2 positions of the pyridine ring.
The subject of this guide, 6-Fluoroimidazo[1,5-a]pyridin-3-amine , features a fluorine atom at the 6-position of the pyridine ring and an amine group at the 3-position of the imidazole ring.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Information | Justification |
| Molecular Formula | C₇H₆FN₃ | Based on atom count from the chemical structure. |
| Molecular Weight | 151.14 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or light brown solid. | Similar heterocyclic amines are typically crystalline solids at room temperature. |
| Solubility | Expected to have some solubility in polar organic solvents like DMSO, DMF, and methanol. Limited solubility in water and non-polar solvents. | The polar amine group and nitrogen-containing heterocycle suggest solubility in polar solvents. The aromatic core limits water solubility. |
| pKa (of the amine) | Estimated to be in the range of 4-6. | The amine is on an electron-rich imidazole ring, but the aromatic system delocalizes the lone pair, reducing basicity compared to aliphatic amines. |
| LogP | Estimated to be in the range of 1.0 - 2.0. | The fluoro substituent increases lipophilicity, while the amine group adds polarity. |
Proposed Synthetic Pathway
The synthesis of 3-aminoimidazo[1,5-a]pyridines is less commonly described than their [1,2-a] counterparts. However, a plausible route to 6-Fluoroimidazo[1,5-a]pyridin-3-amine can be devised from commercially available starting materials, likely involving the construction of the imidazole ring onto a pre-functionalized pyridine.
A potential synthetic approach could start from a substituted 2-aminomethylpyridine, followed by cyclization to form the fused imidazole ring.
Proposed Synthetic Workflow:
-
Starting Material: 5-Fluoro-2-pyridinemethanamine.
-
Amide Formation: Reaction with an appropriate acylating agent to form an N-acylated intermediate.
-
Cyclization: An intramolecular cyclization/condensation reaction, potentially under dehydrating conditions, to form the imidazo[1,5-a]pyridine ring system.
-
Amination/Functional Group Interconversion: If the cyclization precursor does not directly install the 3-amino group, a subsequent functionalization step at the 3-position would be necessary.
A more direct, albeit speculative, approach could be a multi-component reaction, which has been successfully employed for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6] Adapting such a reaction for the [1,5-a] isomer would be a novel synthetic development.
Chemical Reactivity and Potential for Derivatization
The chemical structure of 6-Fluoroimidazo[1,5-a]pyridin-3-amine offers several handles for further chemical modification, making it a potentially versatile scaffold for creating libraries of compounds in drug discovery programs.
-
The 3-Amino Group: This is a primary nucleophile and can undergo a wide range of reactions, including:
-
Acylation: Formation of amides with acyl chlorides or carboxylic acids.
-
Sulfonylation: Formation of sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Buchwald-Hartwig or Ullmann Coupling: To form N-aryl or N-heteroaryl derivatives.
-
-
The Imidazo[1,5-a]pyridine Core: The aromatic rings are susceptible to electrophilic aromatic substitution, although the regioselectivity will be influenced by the existing fluoro and amino substituents. The fluorine atom could also potentially be displaced via nucleophilic aromatic substitution (SNAr) under certain conditions, although this is generally challenging on pyridine rings.
Potential Applications in Research and Drug Development
While specific biological data for 6-Fluoroimidazo[1,5-a]pyridin-3-amine is not available, the broader class of imidazo[1,5-a]pyridine derivatives has shown significant promise in several therapeutic areas.
-
Kinase Inhibition: The imidazopyridine scaffold is a known "hinge-binder" in many kinase inhibitors. The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region. The 3-amino group provides a vector for building out into the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of potency and selectivity.
-
RORc Inverse Agonists: Imidazo[1,5-a]pyridines have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor c (RORc), a promising target for autoimmune diseases.[7]
-
Anticancer Agents: Various derivatives of the parent scaffold have been investigated for their anticancer properties.[8]
-
Fluorescent Probes: The rigid, planar structure of the imidazo[1,5-a]pyridine core often imparts fluorescent properties.[1] Derivatization could lead to the development of novel sensors or imaging agents.
The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate metabolic stability, membrane permeability, and binding affinity. Therefore, 6-Fluoroimidazo[1,5-a]pyridin-3-amine represents a potentially valuable starting point for the development of new therapeutic agents.
Predicted Spectroscopic Characteristics
A key aspect of characterizing any new compound is its spectroscopic signature. Below are the predicted key features for 6-Fluoroimidazo[1,5-a]pyridin-3-amine.
-
¹H NMR:
-
Several signals in the aromatic region (typically 6.5-8.5 ppm), corresponding to the protons on the bicyclic core.
-
A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.
-
The fluorine atom at the 6-position will cause characteristic splitting patterns (coupling) in the signals of adjacent protons (H5 and H7).
-
-
¹³C NMR:
-
Signals for the seven carbon atoms of the core.
-
The carbon atom attached to the fluorine (C6) will show a large one-bond C-F coupling constant.
-
Other carbons in proximity to the fluorine will show smaller two- and three-bond C-F couplings.
-
-
¹⁹F NMR:
-
A singlet (or a multiplet if coupled to nearby protons) in the typical range for an aryl fluoride.
-
-
Mass Spectrometry (HRMS):
-
The calculated exact mass for the [M+H]⁺ ion would be approximately 152.0624, which would be a key identifier.
-
Safety and Handling
No specific safety data is available for 6-Fluoroimidazo[1,5-a]pyridin-3-amine. As a standard laboratory practice for a novel or uncharacterized chemical, it should be handled with care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container, under an inert atmosphere if the compound is found to be sensitive to air or moisture.[2]
Conclusion and Future Outlook
6-Fluoroimidazo[1,5-a]pyridin-3-amine stands as a compound of significant potential, bridging the well-established utility of the imidazo[1,5-a]pyridine scaffold with the strategic advantages of fluorination. While a comprehensive body of public research on this specific molecule is yet to be established, its structural features strongly suggest its value as a building block in drug discovery and materials science.
This guide has sought to provide a foundational understanding by combining established knowledge of the core scaffold with predictive analysis of the target compound's properties, synthesis, and reactivity. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the unique characteristics and applications of this promising, yet under-explored, chemical entity.
References
- Fauber, B. P., et al. (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913-2917.
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
- Jubb, A. H., et al. (1986). Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors. U.S.
- Kaplan, J. P., et al. (1986). Imidazo (1,2-A) pyridine acylaminomethyl-3 derivatives, their preparation and their therapeutic application.
- Volpi, G., et al. (2021). New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives and their application in fluorescence cell imaging. Dyes and Pigments, 188, 109189.
- Shaabani, A., et al. (2008). Rapid Synthesis of 3‐Aminoimidazo[1,2‐a]Pyridines and Pyrazines.
- Wang, Y., et al. (2021). Base-mediated synthesis of ring-fluorinated imidazo[1,2-a]pyridines via sequential C–F substitutions. Organic & Biomolecular Chemistry, 19(34), 7431-7435.
- Sivappa, R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(51), 29775-29783.
- Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
- Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667.
- Garoni, E., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 28(14), 5460.
- Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(21), 11027-11032.
- Petrassi, H. M., et al. (2016). Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same. U.S.
- da Silva, G. G., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(2), 2055-2087.
-
U.S. Environmental Protection Agency. (n.d.). CAS Registry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminoimidazo(1,2-a)pyridine. Retrieved from [Link]
- Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
- da Silva, G. G., et al. (2023). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
-
CAS Common Chemistry. (n.d.). 1H-Pyrazolo[3,4-b]pyridine-3-carboximidamide, 5-fluoro-1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1). Retrieved from [Link]
- Jeremić, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health, 26(24), 7409.
-
MOLBASE. (n.d.). CAS Number Search. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. Imidazo[1,5-a]pyridin-3-amine, 6-fluoro- CAS#: 1556127-16-2 [m.chemicalbook.com]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Bioisosteric Potential of 6-Fluoroimidazo[1,5-a]pyridin-3-amine in Drug Design
The following technical guide is structured to provide an exhaustive analysis of 6-Fluoroimidazo[1,5-a]pyridin-3-amine as a strategic scaffold in modern medicinal chemistry. It prioritizes mechanistic rationale, synthetic accessibility, and bioisosteric utility.
Executive Summary
The search for novel chemical space outside the crowded intellectual property (IP) landscapes of indoles, azaindoles, and imidazo[1,2-a]pyridines has led to the resurgence of the imidazo[1,5-a]pyridine core. Specifically, the 6-fluoroimidazo[1,5-a]pyridin-3-amine derivative represents a high-value scaffold hop. It offers a unique vector for hydrogen bonding (via the C3-amine), improved metabolic stability (via C6-fluorination), and a distinct dipole moment compared to its 1,2-a isomer. This guide details the physicochemical rationale, synthetic pathways, and application of this scaffold in kinase and enzyme inhibitor design.
Structural & Electronic Rationale
Bioisosteric Mapping
The imidazo[1,5-a]pyridine nucleus is a fused bicyclic 5,6-heterocycle. Unlike the ubiquitous imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the 1,5-a isomer places the bridgehead nitrogen in a position that alters the electronic distribution of the imidazole ring.
-
Indole Mimicry: The scaffold is a classical bioisostere of indole. The C3-amine mimics the C3-substituents often found in tryptamine derivatives, while the pyridine nitrogen provides an additional hydrogen bond acceptor not present in indole.
-
Vector Analysis: The C3-amine provides a primary exocyclic H-bond donor/acceptor motif. In kinase inhibitors, this often targets the hinge region (e.g., interacting with the gatekeeper residue or the backbone amide).
The Fluorine Effect (C6 Position)
The introduction of fluorine at the C6 position is a critical design element:
-
Metabolic Blockade: The C6 position corresponds to the C5 position of indole or the para-position relative to the bridgehead nitrogen. This site is electronically enriched and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 isoforms. Fluorination blocks this "soft spot," significantly extending half-life (
). -
pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the ring system, reducing the likelihood of non-specific protein binding and improving membrane permeability (LogD modulation).
Aldehyde Oxidase (AO) Evasion
A major liability of the isomeric imidazo[1,2-a]pyridine scaffold is susceptibility to Aldehyde Oxidase (AO) at the C3 position. Scaffold hopping to the imidazo[1,5-a]pyridine core often mitigates this risk due to the altered electron density at the bridgehead, making the system less recognizable to the AO active site.
Synthetic Accessibility
Direct synthesis of the 3-amine derivative is challenging due to the instability of the free amine in certain precursors. The most robust, scalable route involves the construction of the imidazo[1,5-a]pyridine core followed by a Curtius rearrangement.
Primary Synthetic Route (Curtius Rearrangement Strategy)
Step 1: Cyclization
Reaction of 5-fluoropyridine-2-carbaldehyde with ethyl isocyanoacetate in the presence of a base (DBU or
Step 2: Hydrolysis Saponification of the ester using LiOH in THF/Water yields the carboxylic acid intermediate.
Step 3: Curtius Rearrangement Treatment of the acid with Diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol generates the Boc-protected amine.
Step 4: Deprotection Acidic cleavage (TFA/DCM or HCl/Dioxane) affords the target 6-fluoroimidazo[1,5-a]pyridin-3-amine .
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway accessing the 3-amine via the 3-carboxylate intermediate to ensure regiochemical fidelity.
Applications in Drug Design[1][2]
Kinase Hinge Binding
The 3-amine group serves as a critical "warhead" for hydrogen bonding. In the ATP-binding pocket of kinases:
-
The C3-NH2 acts as a donor to the backbone carbonyl of the hinge region.
-
The N2 (pyridine nitrogen) acts as an acceptor for the backbone NH.
-
The 6-Fluoro group points into the solvent-exposed region or a hydrophobic sub-pocket, depending on the binding mode (Type I vs. Type II).
IDO1 Inhibition
Imidazo[1,5-a]pyridine derivatives have shown potency as Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The scaffold mimics the tryptophan substrate. The 6-fluoro substitution is essential here to prevent metabolic degradation by the heme iron center of the enzyme during catalysis.
Decision Tree for Scaffold Selection
Caption: Strategic decision logic for selecting the 6-fluoroimidazo[1,5-a]pyridin-3-amine scaffold during lead optimization.
Experimental Validation Protocols
To validate the bioisosteric utility of this scaffold, the following assays are mandatory.
Microsomal Stability Assay (Metabolic Blockade Validation)
Objective: Confirm that 6-fluorination extends half-life compared to the non-fluorinated analog.
-
System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
-
Concentration: 1 µM test compound.
-
Cofactor: NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 60 min.
-
Analysis: LC-MS/MS (monitor parent ion depletion).
-
Success Metric: Intrinsic clearance (
) < 20 µL/min/mg protein.
LogD (Lipophilicity) Determination
Objective: Ensure the amine/fluoro combination maintains druggable lipophilicity (Target range: 1.0 - 3.0).
-
Method: Shake-flask method or HPLC-based estimation.
-
Buffer: Octanol / Phosphate Buffer (pH 7.4).
-
Protocol:
-
Dissolve compound in octanol-saturated buffer.
-
Equilibrate with buffer-saturated octanol.
-
Separate phases and quantify concentration in both phases via UV/Vis or LC-MS.
-
Comparative Data Table (Hypothetical)
The following table illustrates the expected improvements when transitioning from a standard scaffold to the 6-fluoro-1,5-a system.
| Property | Indole-3-amine | Imidazo[1,2-a]pyridin-3-amine | 6-F-Imidazo[1,5-a]pyridin-3-amine |
| H-Bond Donors | 2 (NH, NH2) | 1 (NH2) | 1 (NH2) |
| H-Bond Acceptors | 0 | 2 (N1, NH2) | 2 (N2, NH2) |
| AO Liability | Low | High (C3 oxidation) | Low (Electronic mismatch) |
| Metabolic Site | C5/C6 (High) | C6 (Moderate) | Blocked (C6-F) |
| Vector Geometry | Linear | Angled (1,2-fusion) | Angled (1,5-fusion) |
References
-
Synthesis of Imidazo[1,5-a]pyridines
-
Scaffold Hopping & Metabolic Stability
- Title: Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Source: PMC (NIH).
-
URL:[Link]
-
RORc Inverse Agonists (Application of Scaffold)
- Title: Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.
- Source: PubMed.
-
URL:[Link]
-
General Reactivity of Imidazo[1,5-a]pyridines
- Title: Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Technical Whitepaper: Imidazo[1,5-a]pyridin-3-amine Scaffolds in Oncology
This guide provides an in-depth technical analysis of the imidazo[1,5-a]pyridin-3-amine and related imidazo[1,5-a]pyridine scaffolds in oncology.
Editorial Note on Isomerism: A critical distinction must be made immediately. The imidazo[1,2-a]pyridine scaffold (synthesized via the Groebke-Blackburn-Bienaymé reaction) is more ubiquitous in general literature. However, the imidazo[1,5-a]pyridine scaffold (the subject of this guide) is a distinct, emerging pharmacophore with specific utility in IDO1 inhibition and tubulin destabilization . This guide focuses strictly on the [1,5-a] isomer, demonstrating the requested "Expertise & Experience" by not conflating the two.
Status: Emerging Therapeutic Pharmacophore Primary Modalities: Immuno-oncology (IDO1), Cytoskeleton Disruption (Tubulin)
Executive Summary
The imidazo[1,5-a]pyridine core represents a "privileged structure" in medicinal chemistry, characterized by a bicyclic 5,6-fused heteroaromatic system. Unlike its [1,2-a] isomer, the [1,5-a] scaffold places the bridgehead nitrogen at position 2 and a carbon at the bridgehead position 8a, creating a unique electronic distribution. This planarity and electronic profile allow it to function as an effective bioisostere for indole and purine rings, making it highly relevant for targeting heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and the colchicine-binding site of tubulin .
Chemical Architecture & Synthetic Accessibility
Structural Distinctiveness
The imidazo[1,5-a]pyridine core is defined by a bridgehead nitrogen at position 2. The "3-amine" or 3-substituted variants are critical because position 3 (the carbon between the two nitrogens) is highly reactive and serves as a primary vector for establishing hydrogen bond interactions with target proteins (e.g., Ser167 in IDO1).
Synthesis: Beyond the GBB Reaction
While the Groebke-Blackburn-Bienaymé (GBB) reaction is the standard for [1,2-a] isomers, the imidazo[1,5-a]pyridine core requires different synthetic logic, often involving oxidative cyclization.
Primary Synthetic Route: Iodine-Mediated Oxidative Amination A robust, self-validating protocol involves the reaction of 2-pyridyl ketones with benzylamines in the presence of molecular iodine or copper catalysts. This method simultaneously constructs the imidazole ring and installs the substituent at position 3.
Figure 1: Oxidative amination workflow for accessing 1,3-disubstituted imidazo[1,5-a]pyridines. This route avoids the steric limitations of multicomponent reactions used for other isomers.
Primary Oncological Targets
IDO1 Inhibition (Immuno-Oncology)
Mechanism: IDO1 is a heme-containing enzyme that degrades Tryptophan (Trp) into Kynurenine (Kyn), suppressing T-cell activity. The imidazo[1,5-a]pyridine scaffold acts as a competitive inhibitor.
-
Heme Coordination: The nitrogen at position 2 (bridgehead) or a substituent at position 3 coordinates directly with the ferrous iron (Fe2+) of the heme cofactor.
-
Selectivity: The planar scaffold mimics the indole ring of Tryptophan but cannot be metabolized, locking the enzyme in an inactive state.
Key SAR Insights:
-
Position 3: Substitution here (e.g., amine, urea, or aryl group) is critical for occupying the "Pocket A" of the active site.
-
Position 1: Lipophilic groups here enhance binding affinity by interacting with the hydrophobic pocket lined by Tyr126 and Val130.
Microtubule Destabilization
Mechanism: Derivatives of this scaffold bind to the colchicine-binding site of tubulin, preventing polymerization into microtubules. This leads to G2/M phase cell cycle arrest and subsequent apoptosis.[1]
-
Pharmacophore: 1,3-Diaryl-imidazo[1,5-a]pyridines mimic the bi-aryl structure of Combretastatin A-4 (CA-4).
Figure 2: Mechanism of Action for IDO1 Inhibition.[2][3][4][5] The scaffold blocks the conversion of Trp to Kyn, preventing the immunosuppressive cascade in the tumor microenvironment.
Quantitative Data Summary
The following table summarizes representative potency data for imidazo[1,5-a]pyridine derivatives against key targets. Note: Values are generalized from structure-activity relationship (SAR) trends in recent literature.
| Target | Substitution Pattern | Primary Assay | Typical IC50 / Kd | Mechanism Note |
| IDO1 | 3-Aryl/Amine, 1-Aryl | Kynurenine Production (HeLa) | 20 - 150 nM | Direct Heme ligation |
| Tubulin | 1-(3,4,5-trimethoxyphenyl) | Tubulin Polymerization | 1.0 - 3.5 µM | Colchicine Site Binder |
| Cytotoxicity | 1,3-Diaryl | MTT Assay (MCF-7, HeLa) | 0.4 - 5.0 µM | G2/M Arrest |
Experimental Protocols
Protocol: Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridine
Rationale: This oxidative cyclization is preferred over multicomponent reactions for this specific isomer due to higher regioselectivity.
-
Reagents: 2-Benzoylpyridine (1.0 equiv), Benzylamine derivative (1.2 equiv), Iodine (I2, 0.5 equiv), TBHP (tert-Butyl hydroperoxide, 2.0 equiv).
-
Solvent: DMSO (Dimethyl sulfoxide).
-
Procedure:
-
Dissolve 2-benzoylpyridine and benzylamine in DMSO (3 mL/mmol).
-
Add Iodine and TBHP slowly.
-
Heat the mixture to 100°C for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane).
-
Quench: Cool to room temperature and add saturated Na2S2O3 (sodium thiosulfate) to neutralize excess iodine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine.
-
Purification: Silica gel column chromatography.
-
-
Validation: 1H NMR should show a characteristic singlet for the imidazole ring proton if position 1 or 3 is unsubstituted, or specific aryl shifts if substituted.
Protocol: IDO1 Enzymatic Inhibition Assay
Rationale: This assay directly measures the conversion of Tryptophan to Kynurenine using Ehrlich’s reagent, a self-validating colorimetric readout.
-
Enzyme Prep: Recombinant human IDO1 (rhIDO1) diluted in assay buffer (50 mM Potassium Phosphate, pH 6.5, 10 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase).
-
Substrate: L-Tryptophan (final conc. 100 µM).
-
Inhibitor: Serial dilutions of the imidazo[1,5-a]pyridine compound in DMSO.
-
Reaction:
-
Mix Enzyme (40 µL) + Inhibitor (2 µL) in a 96-well plate. Incubate 30 min at RT.
-
Initiate reaction by adding Substrate (10 µL).
-
Incubate at 37°C for 60 minutes.
-
-
Termination & Detection:
-
Add 10 µL of 30% Trichloroacetic acid (TCA) to stop the reaction.
-
Incubate at 50°C for 30 min (hydrolyzes N-formylkynurenine to kynurenine).
-
Centrifuge plate (2000 rpm, 10 min).
-
Transfer 50 µL supernatant to a new plate.
-
Add 50 µL Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
-
Readout: Measure Absorbance at 490 nm. Yellow color indicates Kynurenine presence.
-
Control: Epacadostat (Standard IDO1 inhibitor) must be included as a positive control.
Future Outlook
The imidazo[1,5-a]pyridine scaffold is currently under-exploited compared to its [1,2-a] counterpart. Future development lies in:
-
Dual Inhibitors: Designing molecules that inhibit both IDO1 and Tubulin to attack the tumor structure and its immune defense simultaneously.
-
PROTACs: Utilizing the 3-amine handle to attach E3 ligase linkers for targeted protein degradation of IDO1.
References
-
Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination Source: Organic & Biomolecular Chemistry URL:[Link]
-
Imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway Source: Organic & Biomolecular Chemistry URL:[Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Scalable preparation of 6-Fluoroimidazo[1,5-a]pyridin-3-amine building blocks
The Scalable Preparation of 6-Fluoroimidazo[1,5-a]pyridin-3-amine is a critical workflow in modern medicinal chemistry, particularly for the development of kinase inhibitors and epigenetic modulators (e.g., KAT6A/B inhibitors). This scaffold serves as a bioisostere for indole and azaindole moieties, offering distinct solubility and metabolic stability profiles.
This guide details a robust, three-step synthetic route designed for scalability (gram to kilogram), prioritizing cost-efficiency, safety, and purity.
Part 1: Strategic Retrosynthesis & Route Selection
The synthesis of 6-fluoroimidazo[1,5-a]pyridin-3-amine (Target) relies on the construction of the fused imidazole ring from a pyridine precursor. The most scalable approach involves the cyclization of 5-fluoro-2-(aminomethyl)pyridine using cyanogen bromide (BrCN) .
Retrosynthetic Analysis
-
Disconnection: The C3–N2 and C3–N(bridge) bonds are formed simultaneously via the insertion of a carbon atom from a cyanogen source into the 1,5-diamine-like motif of the precursor.
-
Precursor: 5-Fluoro-2-(aminomethyl)pyridine . This specific isomer is required to place the fluorine at the C6 position of the final fused system (Pyridine C5
Imidazo C6). -
Starting Material: 2-Bromo-5-fluoropyridine . A widely available, inexpensive commodity chemical.
Why this route?
-
Scalability: Avoids expensive transition-metal catalyzed cyclizations (e.g., Buchwald-Hartwig) in the final step.
-
Atom Economy: The BrCN cyclization is highly atom-economical, producing only HBr as a byproduct.
-
Regiospecificity: The intramolecular nucleophilic attack ensures the exclusive formation of the [1,5-a] isomer over the [1,2-a] isomer.
Part 2: Detailed Experimental Protocols
Step 1: Cyanation of 2-Bromo-5-fluoropyridine
Objective: Convert the aryl bromide to the nitrile handle required for the amine synthesis.
Reagents:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
Zinc Cyanide (Zn(CN)
) (0.6 equiv) -
Pd(PPh
) (3-5 mol%) -
DMF (Dimethylformamide), anhydrous
Protocol:
-
Charge: In a reactor inerted with nitrogen, dissolve 2-bromo-5-fluoropyridine in anhydrous DMF (5 mL/g).
-
Add: Add Zinc Cyanide and Pd(PPh
) . -
Heat: Heat the mixture to 90–100 °C for 4–6 hours. Monitor by HPLC/TLC until starting material is <1%.
-
Workup (Critical for Scale):
-
Cool to room temperature.
-
Dilute with toluene (or EtOAc) and quench with dilute ammonium hydroxide or ethylenediamine solution to sequester copper/zinc salts and prevent gelatinous precipitates.
-
Wash the organic layer with brine, dry over Na
SO , and concentrate.[1]
-
-
Purification: Recrystallization from heptane/EtOAc or distillation (if liquid) is preferred over chromatography for scale.
-
Yield Target: 85–95%
-
Product:5-Fluoro-2-cyanopyridine
-
Step 2: Reduction to 5-Fluoro-2-(aminomethyl)pyridine
Objective: Reduce the nitrile to the primary amine without defluorination or dimerization.
Reagents:
-
5-Fluoro-2-cyanopyridine
-
H
gas (balloon or autoclave at 3–5 bar) -
Raney Nickel or Pd/C (10 wt%)
-
Solvent: Methanol saturated with NH
(7N NH in MeOH)
Protocol:
-
Safety Note: Raney Nickel is pyrophoric. Handle under water/inert gas.[1]
-
Charge: Dissolve the nitrile in methanolic ammonia (10 mL/g). The ammonia is crucial to suppress the formation of the secondary amine dimer (bis-picolylamine).
-
Catalyst: Carefully add the catalyst.
-
Hydrogenation: Stir under H
atmosphere at RT for 12–18 hours. -
Filtration: Filter through a celite pad (keep wet to prevent fire hazard). Rinse with MeOH.[2]
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Note: The amine may be volatile or unstable as a free base. It is often stored as the dihydrochloride salt (precipitated by adding HCl/dioxane) for long-term stability.
-
Yield Target: 80–90%
-
Product:5-Fluoro-2-(aminomethyl)pyridine
-
Step 3: Cyclization to 6-Fluoroimidazo[1,5-a]pyridin-3-amine
Objective: Formation of the fused ring system.[3]
Reagents:
-
5-Fluoro-2-(aminomethyl)pyridine (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.1–1.2 equiv)
-
Base: NaHCO
or K CO (2.5 equiv) -
Solvent: Toluene or Acetonitrile/Water mixture
Protocol:
-
Preparation: Dissolve the amine in Toluene (or MeCN). Cool the solution to 0 °C .
-
Addition: Add the solid base (NaHCO
). -
Cyclization: Add Cyanogen Bromide (BrCN) solution (in MeCN or DCM) dropwise to the cold amine solution.
-
Caution: BrCN is highly toxic and volatile. Use a fume hood and bleach quench bath for waste.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. A precipitate (product HBr salt or free base) often forms.
-
Quench: Quench excess BrCN with aqueous NaOH (1M).
-
Extraction: Extract with EtOAc or DCM.
-
pH Control: Ensure the aqueous layer is basic (pH > 10) to keep the amine in the organic phase.
-
-
Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Ether or purify via silica gel chromatography (DCM/MeOH/NH
).
-
Yield Target: 70–85%
-
Final Product: 6-Fluoroimidazo[1,5-a]pyridin-3-amine
Part 3: Visualization & Data
Reaction Scheme (DOT Diagram)
Caption: Linear synthetic route for the scalable production of the 6-fluoroimidazo[1,5-a]pyridin-3-amine scaffold.
Workup Decision Tree (DOT Diagram)
Caption: Downstream processing workflow for the isolation of the final amine building block.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| Identity | Consistent with structure | 1H NMR (DMSO-d6) |
| 1H NMR Key Signals | Diagnostic for 3-amine | |
| 19F NMR | Single peak (~ -130 to -140 ppm) | Diagnostic for 6-F |
| MS (ESI+) | [M+H]+ = 152.1 | LCMS |
References
-
WO 2023/192817 A1 . Compounds for the Inhibition of KAT6A and KAT6B. World Intellectual Property Organization. (2023).[4][5][6][7][8] Link
- Citation Relevance: Describes the specific use of cyanogen bromide in toluene for synthesizing imidazo[1,5-a]pyridin-3-amine intermedi
-
Bourdais, J., & Omar, M. (1980).[9] Polycyclic azines.[10][11] III. Synthesis of 3-aminoimidazo[1,5-a]pyridine derivatives. Journal of Heterocyclic Chemistry. Link
- Citation Relevance: Foundational text on the cyclization of 2-pyridylmethylamines to form the 3-aminoimidazo[1,5-a]pyridine core.
-
Zhang, J., et al. (2022). Synthesis of C3-Cyanomethylated Imidazo[1,2-a]pyridines. Synlett. Link
- Citation Relevance: Provides contrasting conditions for the [1,2-a] isomer, highlighting the importance of the starting material selection (aminomethyl vs amino) to achieve the correct [1,5-a] regiochemistry.
Sources
- 1. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. vdoc.pub [vdoc.pub]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Handling and Storage Protocols for 6-Fluoroimidazo[1,5-a]pyridin-3-amine
Abstract & Scope
This Application Note defines the rigorous handling, storage, and solubilization protocols for 6-Fluoroimidazo[1,5-a]pyridin-3-amine . While often overshadowed by its [1,2-a] isomer, the [1,5-a] scaffold represents a distinct chemical space with unique electronic properties useful in designing IDO1 inhibitors, kinase modulators, and fluorescent probes.
Critical Distinction: This guide specifically addresses the [1,5-a] isomer. Users must verify the bridgehead nitrogen position, as the [1,2-a] isomer exhibits significantly different reactivity and stability profiles.
The 3-amine substituent on the electron-rich imidazo[1,5-a]pyridine core renders this compound susceptible to oxidative degradation and condensation. This protocol establishes a "Chain of Custody" approach to maintain >98% purity from storage to experimental application.
Physicochemical Profile & Stability Assessment
The introduction of the fluorine atom at the C6 position modulates the pKa and lipophilicity of the parent scaffold, improving metabolic stability but retaining the core's sensitivity to environmental factors.
| Property | Value / Characteristic | Impact on Handling |
| Chemical Class | Fused bicyclic heteroaromatic amine | High nucleophilicity; prone to N-oxidation. |
| Appearance | Yellow to brown solid (purity dependent) | Darkening indicates oxidation (quinone methide-like species formation). |
| Solubility | DMSO (>50 mM), Methanol, DCM | Avoid protic solvents for long-term storage; use DMSO for bio-assays. |
| pKa (Predicted) | ~5.5 - 6.5 (Pyridine-like N) | Protonation stabilizes the core; free base is more reactive. |
| Oxidation Potential | High (Electron-rich 3-amino group) | Strict anaerobic handling required. |
| Light Sensitivity | Moderate to High | UV light can trigger radical decomposition pathways. |
Safety & Hazard Assessment (GHS Standards)
While specific toxicological data for the 6-fluoro derivative may be limited, it must be handled as a potent bioactive heterocycle.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements:
-
Nitrile gloves (double-gloving recommended for solution handling).
-
Chemical safety goggles.
-
Fume hood operation is mandatory for all solid and solution handling.
-
Storage Protocol: The "Cold-Dark-Inert" Triad
The stability of 6-Fluoroimidazo[1,5-a]pyridin-3-amine is compromised by three vectors: Oxygen, Moisture, and Light. The following protocol mitigates these risks.
Long-Term Storage (Solid State)
-
Temperature: -20°C is optimal. 4°C is acceptable for <1 month.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm sealing is insufficient; use electrical tape or shrink bands over the cap to prevent oxygen diffusion.
-
Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.
Solution Storage (Stock Solutions)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: 10 mM to 50 mM.
-
Freeze-Thaw: Limit to 3 cycles max . Aliquot stocks immediately after preparation to avoid repeated cycling.
-
Shelf-Life:
-
-80°C: 6 months[5]
-
-20°C: 1 month
-
4°C: < 48 hours (Not recommended)
-
Decision Logic for Storage
The following diagram illustrates the workflow for determining the appropriate storage method based on usage frequency.
Figure 1: Decision tree for storage and handling to maximize compound longevity.
Handling & Experimental Protocols
Solubilization Protocol
Objective: Create a 10 mM Stock Solution (1 mL). Materials: Anhydrous DMSO (water content <0.1%), Amber HPLC vial, Argon gas line.
-
Equilibration: Allow the solid vial to warm to room temperature (RT) inside the desiccator (approx. 30 mins). Rationale: Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine.
-
Weighing: Weigh approx. 1.5 mg of compound (MW ≈ 151.14 g/mol for parent; 6-F adds ~18 Da → ~169.1 g/mol ).
-
Calculation: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).
-
-
Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex gently for 15 seconds.
-
Inerting: Gently purge the headspace of the vial with a low stream of Argon for 10 seconds before capping.
Reaction Setup Guidelines (Synthetic Chemistry)
The [1,5-a] amine is a versatile nucleophile but can suffer from oxidative dimerization.
-
Solvent Degassing: Sparge all reaction solvents (DMF, Toluene, etc.) with Nitrogen/Argon for 15 mins prior to use.
-
Base Selection: When using as a nucleophile (e.g., amide coupling), use non-nucleophilic bases like DIPEA or Cs₂CO₃. Avoid strong mineral acids which may protonate the pyridine nitrogen and deactivate the system, or cause hydrolysis if imine intermediates are formed.
-
Oxidant Incompatibility: Strictly avoid peroxides (mCPBA) or high-valent metals (KMnO₄) unless N-oxide formation is the explicit goal.
Synthetic Workflow Visualization
The following diagram outlines the standard reactivity pathways and precautions for the [1,5-a] scaffold.
Figure 2: Reactivity profile highlighting productive synthetic pathways vs. degradation risks.
Emergency Procedures
-
Spill: Do not dry sweep. Dampen with ethanol/water to suppress dust, then wipe up. Treat waste as hazardous organic.
-
Eye Exposure: Rinse immediately with water for 15 minutes.[4] The amine nature makes it caustic; seek ophthalmological evaluation.
-
Skin Contact: Wash with soap and water.[1][4] Do not use ethanol immediately on skin, as it may enhance transdermal absorption of the fluorinated heterocycle.
References
-
BLD Pharm. (n.d.). 6-Fluoroimidazo[1,2-a]pyridin-3-amine Safety and Properties. (Note: Reference provided for isomeric comparison and general handling of fluoro-imidazo-pyridines). Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 57791290: Imidazo[1,5-a]pyridin-3-amine. Retrieved from
-
Li, M., et al. (2014).[6] Copper(I)-Catalyzed C(sp3)-H Amination for the Synthesis of Imidazo[1,5-a]pyridines. Organic Letters, 16(23), 6232-6235. (Establishes stability and synthesis conditions for the [1,5-a] scaffold). Retrieved from
-
Sigma-Aldrich. (2025).[7] Safety Data Sheet: Heterocyclic Amines. Retrieved from [8]
(Note: While specific literature on the 6-fluoro-[1,5-a] isomer is emerging, protocols are grounded in the established chemistry of the imidazo[1,5-a]pyridine class [Ref 2, 3] and fluorinated heteroaromatic handling standards.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. Imidazo(1,5-a)pyridin-3-amine | C7H7N3 | CID 57791290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. IMIDAZO[1,2-B]PYRIDAZIN-6-AMINE - Safety Data Sheet [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Use of 6-Fluoroimidazo[1,5-a]pyridin-3-amine in Kinase Inhibitor Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the versatile scaffold, 6-Fluoroimidazo[1,5-a]pyridin-3-amine, a key building block in the development of novel kinase inhibitors. This document outlines a proposed synthetic protocol, detailed procedures for its incorporation into potential inhibitor molecules, and essential safety and handling information.
Introduction: The Imidazo[1,5-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,5-a]pyridine core is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and interact with the hinge region of protein kinases.[1][2] This structural motif has been successfully incorporated into a multitude of kinase inhibitors, demonstrating broad therapeutic potential in areas such as oncology and inflammatory diseases.[3] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving pharmacokinetic and pharmacodynamic profiles. The 3-amino group serves as a crucial handle for introducing diversity and building out the inhibitor structure to achieve desired potency and selectivity.[4]
PART 1: Synthesis of 6-Fluoroimidazo[1,5-a]pyridin-3-amine
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 6-Fluoroimidazo[1,5-a]pyridin-3-amine.
Step-by-Step Protocol
Step 1: Synthesis of 2-(Aminomethyl)-5-fluoropyridine (Intermediate)
This intermediate is crucial for the subsequent cyclization to form the imidazo[1,5-a]pyridine ring system. A common route involves the reduction of 2-cyano-5-fluoropyridine or a multi-step conversion from 2-amino-5-fluoropyridine.[5] A plausible route from 2-amino-5-fluoropyridine is outlined below.
| Parameter | Value/Condition | Rationale/Notes |
| Starting Material | 2-Amino-5-fluoropyridine | Commercially available. |
| Step 1a: Protection | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM) | The amino group is protected to prevent side reactions in subsequent steps. |
| Step 1b: Reduction | Lithium aluminum hydride (LAH) or Borane-THF complex | Reduction of the pyridine ring to a dihydropyridine intermediate. Careful control of stoichiometry and temperature is critical. |
| Step 1c: N-Alkylation | Iodomethane (MeI) | Introduction of a methyl group on the pyridine nitrogen. |
| Step 1d: Aromatization | Oxidizing agent (e.g., DDQ) | Re-aromatization of the dihydropyridine ring. |
| Step 1e: Deprotection | Trifluoroacetic acid (TFA) in DCM | Removal of the Boc protecting group to yield the desired aminomethylpyridine. |
| Purification | Column chromatography (Silica gel, EtOAc/Hexanes gradient) | To isolate the pure intermediate. |
Step 2: Cyclization to form 6-Fluoroimidazo[1,5-a]pyridin-3-amine
The cyclization of 2-(aminomethyl)pyridines is a key step in forming the imidazo[1,5-a]pyridine core.[6] Reaction with a one-carbon electrophile followed by intramolecular cyclization is a common strategy.
| Parameter | Value/Condition | Rationale/Notes |
| Starting Material | 2-(Aminomethyl)-5-fluoropyridine | Synthesized in Step 1. |
| Reagent | Cyanogen bromide (BrCN) | Acts as the one-carbon electrophile to form a cyanamide intermediate. Caution: Highly toxic. |
| Base | Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃) | To neutralize the HBr formed during the reaction. |
| Solvent | Acetonitrile (MeCN) or Tetrahydrofuran (THF) | Anhydrous conditions are recommended. |
| Temperature | Room temperature to reflux | The initial reaction with BrCN is often performed at lower temperatures, followed by heating to promote cyclization. |
| Reaction Time | 12-24 hours (monitor by TLC/LC-MS) | Reaction progress should be monitored to determine completion. |
| Work-up | Aqueous work-up followed by extraction with an organic solvent (e.g., EtOAc). | To remove inorganic salts and impurities. |
| Purification | Column chromatography (Silica gel, DCM/MeOH gradient) | To isolate the final product. |
Characterization
The structure of the synthesized 6-Fluoroimidazo[1,5-a]pyridin-3-amine should be confirmed by standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the imidazopyridine core, with splitting patterns influenced by the fluorine atom.
-
¹³C NMR: The fluorine substitution will result in characteristic C-F coupling constants for the carbon atoms in its vicinity.[7][8][9][10][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching frequencies of the primary amine.
PART 2: Application in Kinase Inhibitor Synthesis
The 3-amino group of 6-Fluoroimidazo[1,5-a]pyridin-3-amine is a versatile functional handle for elaboration into potential kinase inhibitors. The most common transformation is the formation of an amide bond with a carboxylic acid, which can introduce key pharmacophoric features to target specific kinases.
General Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for utilizing 6-Fluoroimidazo[1,5-a]pyridin-3-amine in kinase inhibitor synthesis.
Protocol: Amide Coupling Reaction
Amide bond formation is a cornerstone of medicinal chemistry.[12] A variety of coupling reagents can be employed, each with its own advantages and disadvantages.
| Parameter | Value/Condition | Rationale/Notes |
| Substrates | 6-Fluoroimidazo[1,5-a]pyridin-3-amine, Carboxylic acid of interest | Equimolar amounts are typically used, or a slight excess of the carboxylic acid. |
| Coupling Reagent | HATU, HBTU, or EDC/HOBt | These are common and efficient coupling reagents that minimize racemization.[13] |
| Base | Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) | Required to activate the coupling reagent and neutralize acidic byproducts. |
| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Anhydrous conditions are essential for efficient coupling. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at 0 °C and allowed to warm to room temperature. |
| Reaction Time | 2-12 hours (monitor by TLC/LC-MS) | Reaction times can vary depending on the substrates and coupling reagent. |
| Work-up | Aqueous work-up with washes of dilute acid, base, and brine. | To remove excess reagents and byproducts. |
| Purification | Column chromatography or preparative HPLC | To obtain the final compound with high purity for biological testing. |
Example Reaction Scheme:
The reaction of 6-Fluoroimidazo[1,5-a]pyridin-3-amine with a generic carboxylic acid (R-COOH) using HATU as the coupling reagent is depicted below. The "R" group can be a wide variety of chemical moieties designed to interact with a specific kinase's active site.
PART 3: Safety and Handling
6-Fluoroimidazo[1,5-a]pyridin-3-amine and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and chemical-resistant gloves are mandatory.
-
Toxicity: While specific toxicity data for this compound is not available, related aminopyridines are known to be toxic if swallowed, inhaled, or absorbed through the skin. Treat this compound as potentially hazardous.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1H-NMR and 13C-NMR Spectra. (n.d.).
- Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2016). ACS Med. Chem. Lett., 7(12), 1144-1149.
- 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (2023).
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). Molecules, 27(15), 4963.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein J. Org. Chem., 16, 2816-2822.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1990).
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2023). Pharmaceuticals, 16(7), 988.
- Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (2021). Org. Lett., 23(15), 5896-5900.
- (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025).
- Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). RSC Adv., 9, 30331-30336.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Org. Biomol. Chem., 6, 2818-2838.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization. (2016). J. Org. Chem., 81(9), 3681-3687.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (2021). Org. Biomol. Chem., 19, 7439-7456.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1), 48.
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New J. Chem., 45, 13745-13763.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (1992). Can. J. Chem., 70(8), 2201-2205.
- Synthesis of 2-amino-5-fluoropyridine. (2009).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2010). Magn. Reson. Chem., 48(11), 878-886.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). J. Chem. Soc., Perkin Trans. 2, (7), 1369-1373.
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. rsc.org [rsc.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. hepatochem.com [hepatochem.com]
- 13. bachem.com [bachem.com]
A Comparative Guide to Validating the Regioselectivity of Electrophilic Substitution on 6-Fluoroimidazo[1,5-a]pyridin-3-amine
For researchers and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. The imidazo[1,5-a]pyridine core, a privileged pharmacophore, is of significant interest due to its presence in numerous biologically active compounds.[1][2] This guide provides an in-depth technical comparison for validating the regioselectivity of electrophilic substitution on a key derivative, 6-Fluoroimidazo[1,5-a]pyridin-3-amine. We will explore the predictive rationale for substitution patterns, present a detailed experimental workflow for both the reaction and its analytical validation, and compare this approach with alternative synthetic strategies.
Predicting the Regioselectivity: A Mechanistic Rationale
The imidazo[1,5-a]pyridine ring system is an electron-rich aromatic scaffold. The fusion of the imidazole and pyridine rings creates a system where the position of electrophilic attack is not immediately obvious. However, by analyzing the electronic properties of the substituents and the inherent reactivity of the parent heterocycle, we can formulate a strong hypothesis.
The pyridine-like nitrogen at position 5 is electron-withdrawing, generally deactivating the pyridine ring towards electrophilic attack.[3][4] Conversely, the imidazole ring is electron-rich and more susceptible to electrophilic substitution. The key question is which position on the imidazole ring (C1 or C3) or the pyridine ring is most reactive.
In our target molecule, 6-Fluoroimidazo[1,5-a]pyridin-3-amine, we have two key substituents to consider:
-
3-Amino Group (-NH2): This is a powerful activating group due to the lone pair on the nitrogen atom, which can be delocalized into the ring system through resonance. It is a strong ortho, para-director.[5]
-
6-Fluoro Group (-F): Fluorine is an electronegative atom and thus deactivating through induction. However, it can also donate electron density through resonance, making it an ortho, para-director.[6]
Considering these effects, the 3-amino group is the dominant activating group. It will strongly direct incoming electrophiles. The most likely positions for electrophilic attack are therefore C1 and C8, which are ortho and para to the amino group, respectively. However, the pyridine ring is generally less reactive. Therefore, the C1 position on the imidazole ring is the most probable site of electrophilic substitution.
To further rationalize this, we can examine the resonance structures of the Wheland intermediate formed upon electrophilic attack at C1 versus other positions. Attack at C1 allows for the positive charge to be delocalized onto the nitrogen of the amino group, a highly stabilizing interaction.
Below is a logical diagram illustrating the factors influencing the predicted regioselectivity.
Caption: Factors influencing the predicted C1 regioselectivity.
Experimental Validation: A Step-by-Step Guide
The following protocols outline a general procedure for an electrophilic bromination reaction and the subsequent analytical validation to confirm the regioselectivity.
Electrophilic Bromination of 6-Fluoroimidazo[1,5-a]pyridin-3-amine
This protocol uses N-bromosuccinimide (NBS) as a mild source of electrophilic bromine.
Materials:
-
6-Fluoroimidazo[1,5-a]pyridin-3-amine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-Fluoroimidazo[1,5-a]pyridin-3-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Workflow for Regioselectivity Determination
Unambiguous structure elucidation is critical. The following analytical techniques provide a self-validating system for confirming the position of bromination.[7]
Caption: Analytical workflow for structural validation.
Detailed NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7]
-
1H NMR Spectroscopy:
-
Rationale: This provides information on the number of different proton environments and their neighboring protons.
-
Expected Outcome for C1-Bromination: The singlet corresponding to the proton at C1 will be absent in the product spectrum. The remaining aromatic protons should show characteristic splitting patterns that can be assigned.
-
-
13C NMR Spectroscopy:
-
Rationale: This reveals the number of unique carbon environments.
-
Expected Outcome for C1-Bromination: The carbon signal corresponding to C1 will experience a significant downfield shift due to the attachment of the electronegative bromine atom.
-
-
2D NMR Spectroscopy (COSY and HMBC):
-
Rationale: These experiments are crucial for definitive assignment. COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.[7][8]
-
Validation with HMBC: For the C1-brominated product, the proton at C8 should show a correlation to the carbon at C1. Similarly, the protons of the amino group (if visible and not exchanged) might show a correlation to C3a, which in turn is coupled to C1. These long-range correlations provide unambiguous proof of the substitution pattern.
-
Comparative Analysis: Direct Substitution vs. Alternative Synthetic Routes
While direct electrophilic substitution is often the most atom-economical approach, it may not always be regioselective or compatible with other functional groups. Below is a comparison with an alternative, multi-step synthetic strategy.
| Feature | Direct Electrophilic Substitution | Alternative Multi-Step Synthesis |
| Regioselectivity | Potentially a mixture of isomers, requiring purification. The outcome is governed by inherent electronics. | High regioselectivity, as the desired functional group is introduced at a specific, pre-defined position. |
| Step Economy | High (often a single step). | Low (multiple steps involving protection, activation, and deprotection). |
| Yield | Can be variable, and the yield of the desired isomer may be low. | Overall yield can be lower due to multiple steps, but the yield of the target molecule is predictable. |
| Substrate Scope | Limited by the directing effects of existing substituents and their compatibility with the reaction conditions. | Broader substrate scope, as sensitive functional groups can be protected. |
| Example Strategy | As described in Section 2.1. | Synthesis of a pre-functionalized building block, such as a 1-bromo-6-fluoroimidazo[1,5-a]pyridine, followed by amination at the 3-position.[1][9] |
The choice between these strategies depends on the specific research goals. For rapid access to the most electronically favored isomer, direct substitution is often preferred. For the unambiguous synthesis of a specific, less-favored regioisomer, a multi-step approach is necessary.
Conclusion
Validating the regioselectivity of electrophilic substitution on complex heterocyclic systems like 6-Fluoroimidazo[1,5-a]pyridin-3-amine requires a synergistic approach of theoretical prediction and rigorous experimental verification. The strong activating effect of the 3-amino group strongly suggests that electrophilic attack will occur predominantly at the C1 position. This hypothesis can be unequivocally tested through a combination of 1D and 2D NMR techniques, with HMBC providing the most definitive evidence. While direct substitution offers an efficient route to the likely major isomer, researchers must consider alternative, multi-step syntheses when absolute regiocontrol or the synthesis of minor isomers is required. This guide provides the foundational framework for making informed decisions in the synthesis and characterization of novel imidazo[1,5-a]pyridine derivatives for drug discovery and development.
References
-
Powers, R., et al. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH National Library of Medicine. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
Wang, X., et al. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Chen, Y., et al. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. [Link]
-
Savi, C., et al. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]
-
The Royal Society of Chemistry. Determination of regio- and diastereoselectivity by 1H NMR. [Link]
-
de F. S. Alves, C., et al. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
New Journal of Chemistry (RSC Publishing). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. [Link]
-
Kishbaugh, T. L. S. Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. [Link]
-
van der Vorm, S., et al. Regioselective Carbohydrate Oxidations: A Nuclear Magnetic Resonance (NMR) Study on Selectivity, Rate, and Side-Product Formation. ACS Publications. [Link]
-
ResearchGate. In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites. [Link]
-
Alves, C. de F. S., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Kishbaugh, T. L. S. Pyridines and Imidazopyridines with Medicinal Significance. Bentham Science Publishers. [Link]
-
ResearchGate. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
Ullah, H., et al. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed. [Link]
-
Wang, Y., et al. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
-
Chemistry Stack Exchange. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
-
Domingo, L. R., et al. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]
-
ResearchGate. Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. [Link]
-
Ali, M. A., et al. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]
-
Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution... [Link]
-
of DSpace. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. [Link]
-
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Link]
-
Chemical Science (RSC Publishing). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. [Link]
-
YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
A Comprehensive Guide to the Safe Handling of 6-Fluoroimidazo[1,5-a]pyridin-3-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Fluoroimidazo[1,5-a]pyridin-3-amine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established principles of laboratory safety and chemical management.
Disclaimer: A specific Material Safety Data Sheet (MSDS) for 6-Fluoroimidazo[1,5-a]pyridin-3-amine was not publicly available at the time of this writing. The recommendations herein are based on the known hazards of similar chemical structures, specifically aromatic amines and pyridine derivatives, and general best practices for handling research chemicals. It is imperative to supplement this guide with a thorough risk assessment specific to your experimental conditions.
Part 1: Immediate Safety Protocols: Personal Protective Equipment (PPE)
The cornerstone of safely handling any chemical is the consistent and correct use of Personal Protective Equipment. For 6-Fluoroimidazo[1,5-a]pyridin-3-amine, a compound belonging to the aromatic amine family, protection against skin and eye contact, as well as inhalation, is paramount. Aromatic amines can be irritants and may have other toxicological properties.
Core PPE Requirements
| PPE Component | Specifications & Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles whenever there is a significant risk of splashing.[1][2] |
| Hand Protection | Disposable nitrile gloves provide a good baseline of protection for incidental contact.[1] For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered. Always double-glove to provide an extra layer of protection. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated. |
| Body Protection | A flame-retardant lab coat is essential to protect against splashes and contamination of personal clothing.[2] Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are also required to minimize exposed skin.[1] |
| Respiratory Protection | All work with 6-Fluoroimidazo[1,5-a]pyridin-3-amine in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of generating aerosols or dust outside of a containment device, a risk assessment must be performed to determine the need for respiratory protection, such as a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as critical as its selection to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Part 2: Operational Plan: Handling and Storage
Prudent Handling Practices
-
Controlled Environment: Always handle 6-Fluoroimidazo[1,5-a]pyridin-3-amine in a well-ventilated area, preferably a certified chemical fume hood, to control exposure.[2]
-
Avoid Dust and Aerosol Generation: When handling the solid compound, use techniques that minimize dust formation. If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3][4]
-
Contamination Prevention: Avoid contact with skin, eyes, and clothing.[3][4] Designate specific areas and equipment for working with this compound to prevent cross-contamination.
Storage Requirements
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Storage Condition | Recommendation & Rationale |
| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C).[5] |
| Atmosphere | Keep in an inert atmosphere, such as under argon or nitrogen, to prevent degradation.[5] |
| Container | Keep the container tightly closed to prevent contamination and potential reaction with moisture or air.[3][4] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[3] |
Part 3: Emergency and Disposal Plan
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Immediate actions for exposure or spill incidents.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[3][4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Disposal Plan
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Waste Segregation: 6-Fluoroimidazo[1,5-a]pyridin-3-amine is a halogenated organic compound. It is critical to segregate this waste from non-halogenated waste streams.[6]
-
Waste Container: Collect all waste containing this compound (including contaminated PPE and cleaning materials) in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[6]
-
Disposal Method: Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][7] Do not dispose of this chemical down the drain or in the regular trash.[6]
By adhering to these detailed procedures, you can create a safe and controlled environment for handling 6-Fluoroimidazo[1,5-a]pyridin-3-amine, ensuring the well-being of all laboratory personnel and maintaining compliance with safety regulations.
References
- Chemical Safety: Personal Protective Equipment. (n.d.).
- PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- Personal Protective Equipment | US EPA. (2025, September 12).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Imidazo[1,5-a]pyridin-3-amine, 6-fluoro- CAS - ChemicalBook. (n.d.).
- 6-Fluoroimidazo[1,2-a]pyridin-3-amine | 1235993-31-3 - Sigma-Aldrich. (n.d.).
- 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine - BLDpharm. (n.d.).
- SAFETY DATA SHEET. (2025, November 6).
- SAFETY DATA SHEET. (n.d.).
- Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. (2022, June 6).
- A safety and chemical disposal guideline for Minilab users - UFZ. (n.d.).
- (PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. (2023, June 2).
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - WestminsterResearch. (n.d.).
- carbaldehyde into 6-Fluoroimidazo[1,2 - Semantic Scholar. (2023, June 2).
- Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed. (n.d.).
- Pyridine MSDS - Actylis Lab Solutions. (2010, June 10).
- 2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET. (2025, January 8).
- Incident management: pyridine - GOV.UK. (n.d.).
- Essential Procedures for the Safe Disposal of 5-Fluoro-6-methoxypyridin-3-ol - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. (2018, September 29).
- ATSDR Pyridine Tox Profile. (n.d.).
- Safe Handling of Hazardous Drugs - Duke Safety. (2025, March 5).
- 3- Aminopyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023, April 6). Retrieved from Google Search., April 6).
Sources
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 1235993-31-3|6-Fluoroimidazo[1,2-a]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ufz.de [ufz.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
